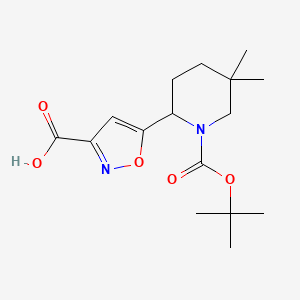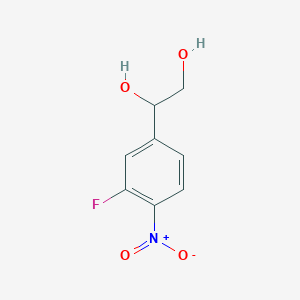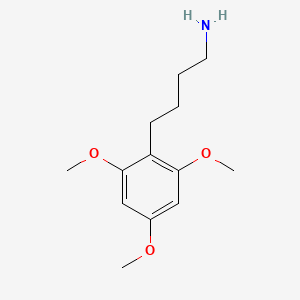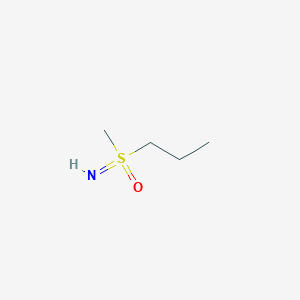![molecular formula C10H8ClF3O3 B13541587 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxypropanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the aldol condensation and hydrolysis steps efficiently.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Regeneration of the hydroxypropanoic acid derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Chemical Intermediates: Utilized as an intermediate in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid: An oxidized form of the compound.
4-Chloro-2-(trifluoromethyl)benzoic acid: Lacks the hydroxypropanoic acid moiety but shares the chloro and trifluoromethyl groups.
Uniqueness
Structural Features: The combination of chloro, trifluoromethyl, and hydroxypropanoic acid groups imparts unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H8ClF3O3 |
|---|---|
分子量 |
268.61 g/mol |
IUPAC 名称 |
3-[4-chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8,15H,3H2,(H,16,17) |
InChI 键 |
ADJPLYIDBHUKKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)



![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)



